molecular formula C14H13FN2O4 B2415825 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol CAS No. 306730-34-7

2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol

Cat. No.: B2415825
CAS No.: 306730-34-7
M. Wt: 292.266
InChI Key: ZGPKQJAKEQZFLZ-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol is a chemical compound with the molecular formula C13H11FN2O3 and a molecular weight of 262.24 g/mol . This compound is characterized by the presence of a fluoro group, a nitro group, and a methoxy group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2-[(4-fluoro-3-nitroanilino)methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-21-13-4-2-3-9(14(13)18)8-16-10-5-6-11(15)12(7-10)17(19)20/h2-7,16,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPKQJAKEQZFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boron reagents, palladium catalysts, and suitable bases.

Major Products Formed

    Reduction: 2-[(4-Amino-3-nitroanilino)methyl]-6-methoxybenzenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical modifications, enhancing its utility in synthetic chemistry.

Table 1: Chemical Reactions Involving 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol

Reaction TypeDescriptionMajor Products Formed
ReductionConverts nitro group to amino group2-[(4-Amino-3-nitroanilino)methyl]-6-methoxybenzenol
SubstitutionNucleophilic substitution reactionsVarious substituted derivatives
CouplingForms complex organic moleculesExtended carbon chains

Biology

The compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties. Preliminary studies indicate that it may inhibit the growth of various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity
In vitro assays have shown that derivatives of this compound exhibit significant antimicrobial activity against strains of bacteria, including resistant strains. The mechanism involves interference with bacterial cell wall synthesis.

Medicine

Due to its unique structure, 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol is being explored for drug development. Its potential as an anticancer agent is particularly noteworthy.

Table 2: Biological Activities of 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol

Activity TypeTarget Organism/Cell LineObserved Effect
AnticancerVarious human tumor cell linesSignificant growth inhibition
AntimicrobialBacterial strains (e.g., E. coli)Inhibition of bacterial growth

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound’s fluoro and nitro groups play a crucial role in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol is unique due to the presence of both a methoxy group and a fluoro group, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Biological Activity

2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol, a compound with potential pharmaceutical applications, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiproliferative, and other relevant activities.

  • Molecular Formula : C14H12F N2O4
  • Molecular Weight : 298.25 g/mol
  • CAS Number : 306730-34-7

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these strains suggest that the compound can effectively inhibit bacterial growth. For instance, it demonstrated an MIC of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, indicating potent antibacterial activity .

Antiproliferative Effects

In vitro studies have shown that 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol possesses antiproliferative effects on cancer cell lines such as:

  • HeLa (cervical cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines were recorded at approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells, suggesting that the compound can inhibit cancer cell proliferation effectively .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. Computational studies have suggested that it may bind to proteins involved in bacterial resistance mechanisms and tumor proliferation pathways. In silico analyses have indicated strong interactions with regulatory proteins such as AgrA in Staphylococcus aureus, which plays a crucial role in virulence and antibiotic resistance .

Study 1: Antimicrobial Efficacy

A study conducted on the methanolic extracts of various plant species found that compounds similar to 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol exhibited significant antibacterial activity. The research highlighted the importance of such compounds in developing new antibiotics against resistant strains .

Study 2: Antiproliferative Activity

Research focusing on the antiproliferative effects of synthetic derivatives revealed that modifications in the chemical structure could enhance the efficacy of compounds like 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol against cancer cell lines. The findings suggest that further structural optimization could lead to more potent anticancer agents .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 Values
AntimicrobialE. coli62.5 µg/mL
S. aureusNot specified
E. faecalis78.12 µg/mL
AntiproliferativeHeLa226 µg/mL
A549242.52 µg/mL

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Step 1: Start with 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3) as a precursor. Use reductive amination with 4-fluoro-3-nitroaniline under controlled pH (6–7) to form the Schiff base intermediate .
  • Step 2: Optimize reducing agents (e.g., NaBH₄ vs. NaBH₃CN) in polar aprotic solvents (DMF or DMSO) to stabilize intermediates. Monitor reaction progress via TLC (Rf ~0.6 in hexane/EtOH 1:1) .
  • Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using HPLC (>97% by area normalization) and melting point analysis .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H NMR: Focus on characteristic peaks: δ ~3.86 ppm (methoxy group), δ ~6.8–7.5 ppm (aromatic protons), and δ ~4.2 ppm (methylene bridge). Compare with published spectra of structurally similar triazine derivatives .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and isotopic patterns for fluorine/nitro groups. Use ESI+ mode with internal calibration (e.g., sodium formate clusters) .
  • FT-IR: Validate nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) functional groups .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

Methodological Answer:

  • Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Compare retention times with certified reference standards .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS for hydrolytic (methoxy cleavage) or oxidative (nitro group reduction) byproducts .

Q. What theoretical frameworks guide the design of experiments involving this compound?

Methodological Answer:

  • Conceptual Framework: Link to nitroaromatic reactivity models (e.g., electron-deficient aromatic systems) to predict electrophilic substitution sites .
  • Mechanistic Hypotheses: Apply frontier molecular orbital (FMO) theory to rationalize regioselectivity in derivatization reactions .

Advanced Research Questions

Q. How can researchers evaluate the environmental fate of 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol in aquatic ecosystems?

Methodological Answer:

  • Partitioning Studies: Measure logP (octanol/water) via shake-flask method. Predict bioaccumulation potential using EPI Suite software .
  • Photodegradation: Expose to UV light (λ = 365 nm) in simulated natural water. Analyze degradation products via QTOF-MS to identify nitro group reduction or demethylation pathways .

Q. How should contradictory data on the compound’s biological activity be reconciled?

Methodological Answer:

  • Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, solvent controls). For example, discrepancies in IC50 values may arise from DMSO concentration variations (>1% vs. <0.5%) .
  • Dose-Response Reproducibility: Replicate studies under standardized OECD guidelines, including positive controls (e.g., doxorubicin for cytotoxicity assays) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with protein structures (PDB ID) to simulate binding to cytochrome P450 isoforms. Validate with MM-GBSA free energy calculations .
  • QSAR Modeling: Train models on nitroaromatic datasets to predict toxicity endpoints (e.g., LD50) using descriptors like polar surface area and H-bond acceptor count .

Q. How can the compound’s stability in biological matrices be quantified for pharmacokinetic studies?

Methodological Answer:

  • Plasma Stability Assay: Incubate with human plasma (37°C, 24 hrs). Quench with acetonitrile, then quantify parent compound and metabolites via UPLC-MS/MS. Adjust for protein binding using ultrafiltration .

Q. What strategies optimize the synthesis of substituted analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Parallel Synthesis: Employ Ugi-4CR reactions to introduce diverse substituents (e.g., alkyl, aryl) at the methoxy or nitro positions. Use Design of Experiments (DoE) to vary temperature, catalyst, and solvent .
  • Crystallography: Resolve X-ray structures of key analogs to correlate steric/electronic effects with bioactivity .

Q. How can mechanistic insights into the compound’s role in catalytic processes be validated experimentally?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C-H activation vs. nitro group reduction) .
  • In Situ Spectroscopy: Monitor intermediates via Raman or IR during reactions to detect transient species (e.g., nitrenes or radical intermediates) .

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